molecular formula C3H6N2OS B15357265 N-(2-Amino-2-sulfanylideneethyl)formamide CAS No. 5018-28-0

N-(2-Amino-2-sulfanylideneethyl)formamide

Cat. No.: B15357265
CAS No.: 5018-28-0
M. Wt: 118.16 g/mol
InChI Key: BXACUNCGGPRQAX-UHFFFAOYSA-N
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Description

N-(2-Amino-2-sulfanylideneethyl)formamide is a thiourea derivative characterized by a formamide group (-NHCHO) attached to an ethylenediamine backbone with a sulfanylidene (=S) moiety. The sulfanylidene group distinguishes it from simpler formamides, enabling interactions with enzymes or metal ions, which may influence its metabolic pathways or pharmacological behavior .

Properties

CAS No.

5018-28-0

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)formamide

InChI

InChI=1S/C3H6N2OS/c4-3(7)1-5-2-6/h2H,1H2,(H2,4,7)(H,5,6)

InChI Key

BXACUNCGGPRQAX-UHFFFAOYSA-N

Canonical SMILES

C(C(=S)N)NC=O

Origin of Product

United States

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the synthesis process. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-2-sulfanylideneethyl)formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Amino-2-sulfanylideneethyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a reagent in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.

Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-Amino-2-sulfanylideneethyl)formamide exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the sulfanylidene group can participate in redox reactions. The formamide group can form hydrogen bonds with biological molecules, influencing their activity.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit certain enzymes by binding to their active sites.

  • Receptors: It may interact with receptors, modulating their signaling pathways.

  • Pathways: It can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Formamides

Structural Features and Physicochemical Properties

The table below compares N-(2-Amino-2-sulfanylideneethyl)formamide with similar compounds in terms of molecular structure, substituents, and key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties References
This compound C₃H₇N₃OS 133.18 -NHCHO, -NH₂, =S Likely polar, hydrogen-bonding capability [7], [14]
N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide (FANFT) C₈H₆N₄O₄S 278.23 -NO₂, furyl-thiazolyl ring Carcinogenic; metabolized by prostaglandin endoperoxide synthetase [2], [3]
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 -CH₃, aromatic phenyl Crystalline; phase transition behavior [9]
N-(4-Formamidophenyl)formamide C₈H₈N₂O₂ 164.16 Dual -NHCHO groups on benzene High melting point (211°C) [12]
(Z/E)-N-(4-Hydroxystyryl)formamide C₉H₉NO₂ 163.18 Styryl group, -OH Antimicrobial activity [5]
Forminitrazole (N-(5-Nitrothiazol-2-yl)formamide) C₄H₃N₃O₃S 173.15 -NO₂, thiazole ring Antiprotozoal agent [14]

Key Observations :

  • FANFT () exhibits carcinogenicity due to its nitro group and heterocyclic thiazole ring, which undergo metabolic activation via prostaglandin endoperoxide synthetase. This enzyme-dependent process is inhibited by aspirin, reducing bladder lesions in rats .
  • N-(4-Methylphenyl)formamide () lacks bioactive substituents but shows crystallographic interest due to phase transitions under thermal stress.
  • N-(4-Formamidophenyl)formamide () has dual formamide groups, increasing polarity and thermal stability (melting point: 211°C).
  • Hydroxystyrylformamides () demonstrate antimicrobial effects against E. coli and S. aureus, highlighting the role of aromatic and hydroxyl groups in bioactivity.
Toxicity and Regulatory Considerations
  • FANFT is classified as a bladder carcinogen, with strict handling protocols required .
  • Dimethylformamide (DMF), a related solvent, is regulated under REACH as a hazardous substance (), though this compound’s toxicity profile remains underexplored.

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